
N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a thioether group, a 1,2,4-triazole ring, and a methoxybenzamide group. Compounds with these functional groups are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,4-triazole ring. Detailed structural analysis would typically require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzyl group could undergo electrophilic aromatic substitution, and the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide and its derivatives have shown potential in antimicrobial applications. For example, a study by Desai, Rajpara, and Joshi (2013) synthesized a series of related compounds and tested them for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as against fungi. These thiazole derivatives could offer therapeutic intervention for treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Cancer Treatment and Photodynamic Therapy
- Research by Pişkin, Canpolat, and Öztürk (2020) on a related compound, zinc phthalocyanine substituted with similar functional groups, indicates its potential use in cancer treatment, specifically in photodynamic therapy. The compound exhibited good fluorescence properties and a high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Characterization
- Studies on the synthesis and characterization of compounds related to this compound have been conducted to explore their chemical properties. For instance, Hanusek et al. (2006) worked on the acylation and subsequent sodium methoxide-catalyzed ring closure of related compounds, providing insights into their synthesis and structural characteristics (Hanusek, Drabina, Sedlák, & Rosa, 2006).
Photochemical Behavior
- The photochemical behavior of compounds with similar structures has been studied to understand their interactions with light, which is crucial for applications in photodynamic therapy and photochemistry. Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which are structurally related, focusing on the formation of twisted intramolecular charge transfer states (Yang, Liau, Wang, & Hwang, 2004).
Conformational Analyses
- The conformational properties of benzamide derivatives, including those similar to this compound, have been analyzed to understand their molecular stabilities and interactions. Karayel (2021) conducted a study on the tautomeric properties and conformations of benzimidazole derivatives, providing valuable insights into their molecular behavior, which can be relevant for similar compounds (Karayel, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-benzyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-19(21-11-7-4-8-12-21)33-26-29-28-24(30(26)18-20-9-5-3-6-10-20)17-27-25(31)22-13-15-23(32-2)16-14-22/h3-16,19H,17-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVSSBQPPYEWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2665754.png)
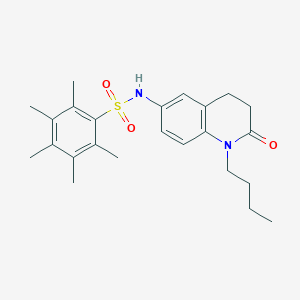
![[(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate](/img/structure/B2665756.png)
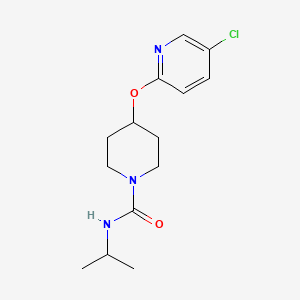
![6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2665761.png)
![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)
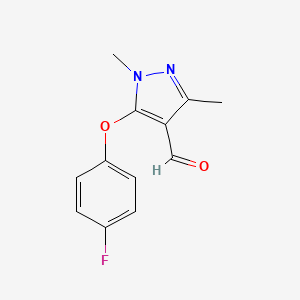
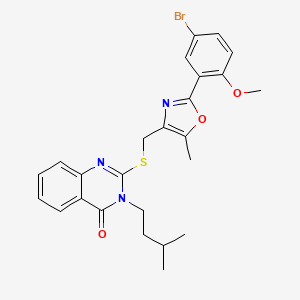
![1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2665768.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2665770.png)
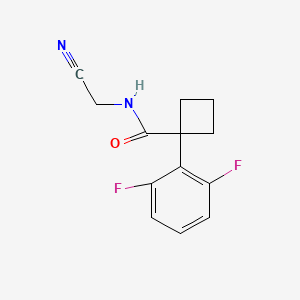
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2665773.png)
